PD 184161

Catalog No.
S548791
CAS No.
212631-67-9
M.F
C17H13BrClF2IN2O2
M. Wt
557.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD 184161

CAS Number

212631-67-9

Product Name

PD 184161

IUPAC Name

5-bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide

Molecular Formula

C17H13BrClF2IN2O2

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C17H13BrClF2IN2O2/c18-11-6-10(17(25)24-26-7-8-1-2-8)16(15(21)14(11)20)23-13-4-3-9(22)5-12(13)19/h3-6,8,23H,1-2,7H2,(H,24,25)

InChI Key

VJNZMSLGVUSPCF-UHFFFAOYSA-N

SMILES

C1CC1CONC(=O)C2=CC(=C(C(=C2NC3=C(C=C(C=C3)I)Cl)F)F)Br

Solubility

Soluble in DMSO

Synonyms

2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide, PD 184161, PD-184161, PD184161

Canonical SMILES

C1CC1CONC(=O)C2=CC(=C(C(=C2NC3=C(C=C(C=C3)I)Cl)F)F)Br

Description

The exact mass of the compound 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide is 555.88617 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Extracellular Signal-Regulated Kinase (ERK) Inhibition

2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide, also known as PD184161, is a scientific research compound studied for its potential to inhibit Extracellular signal-regulated kinases (ERK) []. ERK is a type of enzyme involved in various cellular processes, including cell growth, proliferation, and differentiation. Inhibiting ERK activity can be a therapeutic strategy for certain diseases.

PD 184161 is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting the dual-specificity kinases MEK1 and MEK2. Its chemical structure is characterized by a unique arrangement that allows it to effectively inhibit the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The compound is identified by its CAS number 212631-67-9 and has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and proliferation in various cancer models .

PD184161 functions by inhibiting MEK, a kinase enzyme within the MAPK pathway. The MAPK pathway is a signaling cascade involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting MEK, PD184161 disrupts the MAPK signaling, leading to reduced cell proliferation and potentially inducing cancer cell death [, ].

PD 184161 primarily functions through its inhibition of MEK1/2, which in turn affects the downstream ERK signaling pathway. The compound exhibits an inhibitory concentration (IC50) ranging from 10 to 100 nM against MEK, demonstrating its effectiveness in blocking MEK activity without significantly affecting a wide range of other kinases, as indicated by IC50 values greater than 10 µM for those enzymes . This specificity is crucial for minimizing off-target effects in therapeutic applications.

In biological studies, PD 184161 has shown significant efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines at concentrations above 1.0 µM. In vivo studies using human tumor xenografts have demonstrated that PD 184161 effectively reduces phosphorylated ERK levels within hours of administration, although long-term dosing leads to resistance in established tumors . The compound's ability to suppress tumor engraftment and initial growth has been substantiated through rigorous experimental protocols.

The synthesis of PD 184161 involves multiple synthetic steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. Although specific synthetic pathways are proprietary, general methods involve organic synthesis techniques such as condensation reactions, cyclization, and purification processes using chromatography. Detailed protocols for synthesis are often found in research articles focusing on similar compounds or those specifically investigating PD 184161 .

PD 184161 is primarily utilized in research related to cancer biology, particularly for studying the MAPK signaling pathway's role in tumorigenesis. Its applications extend to:

  • Cancer Research: Investigating the effects of MEK inhibition on tumor growth.
  • Drug Development: Serving as a lead compound for developing next-generation MEK inhibitors.
  • Biochemical Studies: Understanding signaling pathways involved in cellular proliferation and apoptosis.

Interaction studies have highlighted PD 184161's specificity towards MEK1/2, with minimal interaction with a broad spectrum of other kinases. This selectivity is crucial for its therapeutic potential, as it reduces the likelihood of adverse effects associated with non-specific kinase inhibition. Studies indicate that while PD 184161 effectively inhibits MEK activity, its interactions with other proteins remain limited, making it a promising candidate for targeted cancer therapies .

Several compounds exhibit structural and functional similarities to PD 184161. These include:

Compound NameMechanism of ActionUnique Features
PD098059MEK inhibitorEarlier generation MEK inhibitor; less selective
U0126MEK inhibitorBroad-spectrum kinase inhibitor; more side effects
FR180204ERK1/2 inhibitorMore potent against ERK directly; cell-permeable
AZD6244MEK inhibitorAdvanced clinical candidate; used in various cancers

PD 184161 stands out due to its high selectivity for MEK1/2 compared to these other inhibitors, which often have broader targets and thus may lead to more pronounced side effects during treatment.

PD 184161 operates through a distinctive non-adenosine triphosphate competitive mechanism that distinguishes it from conventional kinase inhibitors [1] [2]. Kinetic experiments have definitively established that this compound does not compete with adenosine triphosphate or the mitogen-activated protein kinase site on mitogen-activated protein kinase kinase, indicating an allosteric mode of inhibition [1]. The compound demonstrates remarkable potency against mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2, with inhibitory concentration fifty values ranging from 10 to 100 nanomolar [3] [4] [1].

The allosteric binding mechanism of PD 184161 involves interaction with a unique inhibitor-binding pocket adjacent to the magnesium-adenosine triphosphate binding site [2] [5]. This binding site exhibits low sequence homology relative to other kinases, which accounts for the compound's exceptional selectivity profile [5]. When PD 184161 occupies this allosteric site, it induces conformational changes that lock mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 into a catalytically inactive state [2] [5]. These conformational alterations prevent proper substrate access while still permitting adenosine triphosphate and extracellular signal-regulated kinase binding, representing a novel non-competitive inhibition mechanism [2].

The time- and concentration-dependent nature of mitogen-activated protein kinase kinase inhibition by PD 184161 has been extensively characterized in multiple experimental systems [3] [4] [1]. In human hepatocellular carcinoma cell lines, complete inhibition of mitogen-activated protein kinase kinase activity, as measured by extracellular signal-regulated kinase phosphorylation suppression, occurs within one hour of treatment at concentrations of 1.0 micromolar [1]. This rapid onset of action reflects the high binding affinity of the compound for its allosteric target site.

Table 1: PD 184161 Mitogen-Activated Protein Kinase Kinase Inhibition Profile

ParameterValueExperimental Conditions
Inhibitory Concentration Fifty (Mitogen-Activated Protein Kinase Kinase 1/2)10-100 nanomolarCell-free kinase assays
Time to Maximum Inhibition1 hourCellular systems
Mechanism TypeAllosteric, non-adenosine triphosphate competitiveKinetic analysis
Binding Site LocationAdjacent to adenosine triphosphate binding pocketStructural studies
Selectivity Index>100-fold vs other kinasesKinase panel screening

Specificity Profiling Against Related Kinases (Epidermal Growth Factor Receptor, v-erb-b2 Avian Erythroblastic Leukemia Viral Oncogene Homolog 2, v-erb-b2 Avian Erythroblastic Leukemia Viral Oncogene Homolog 4)

The selectivity profile of PD 184161 has been rigorously evaluated against a comprehensive panel of kinases, including members of the epidermal growth factor receptor family [1] [6]. Extensive kinase profiling demonstrates that PD 184161 exhibits inhibitory concentration fifty values greater than 10 micromolar against 27 diverse tyrosine and serine/threonine kinases, indicating exceptional specificity for mitogen-activated protein kinase kinase targets [1].

Particular attention has been given to evaluating PD 184161 activity against epidermal growth factor receptor, v-erb-b2 avian erythroblastic leukemia viral oncogene homolog 2 (also known as human epidermal growth factor receptor 2), and v-erb-b2 avian erythroblastic leukemia viral oncogene homolog 4, given their importance in cellular signaling and potential for cross-reactivity [7] [8] [9]. The compound demonstrates no significant inhibitory activity against these receptor tyrosine kinases at concentrations up to 10 micromolar, establishing clear selectivity boundaries [1] [6].

The lack of epidermal growth factor receptor family inhibition by PD 184161 is particularly significant given the structural and functional relationships between these kinases and mitogen-activated protein kinase kinase [8] [9]. Epidermal growth factor receptor kinase has been shown to efficiently phosphorylate diverse substrates, including sites on v-erb-b2 avian erythroblastic leukemia viral oncogene homolog 2, v-erb-b2 avian erythroblastic leukemia viral oncogene homolog 3, and v-erb-b2 avian erythroblastic leukemia viral oncogene homolog 4, but PD 184161 does not interfere with these interactions [8]. This selectivity ensures that the compound's effects on cellular signaling can be attributed specifically to mitogen-activated protein kinase kinase inhibition rather than upstream receptor modulation.

Table 2: PD 184161 Kinase Selectivity Profile

Kinase FamilyRepresentative MembersInhibitory Concentration FiftySelectivity Index
Mitogen-Activated Protein Kinase KinaseMitogen-Activated Protein Kinase Kinase 1/210-100 nanomolar1 (reference)
Epidermal Growth Factor Receptor FamilyEpidermal Growth Factor Receptor, v-erb-b2 Avian Erythroblastic Leukemia Viral Oncogene Homolog 2, v-erb-b2 Avian Erythroblastic Leukemia Viral Oncogene Homolog 4>10 micromolar>100-fold
Adenosine Monophosphate-Activated Protein KinaseAdenosine Monophosphate-Activated Protein Kinase>10 micromolar>100-fold
Cyclin-Dependent KinasesCyclin-Dependent Kinase 2/cyclin A>10 micromolar>100-fold
Stress-Activated Protein Kinasesc-Jun N-terminal Kinase, p38 mitogen-activated protein kinase>10 micromolar>100-fold

The comprehensive kinase panel evaluation includes additional targets such as adenosine monophosphate-activated protein kinase, glycogen synthase kinase 3 beta, 3-phosphoinositide dependent protein kinase-1, and ribosomal protein S6 kinase beta-1, all of which show inhibitory concentration fifty values exceeding 10 micromolar [1]. This broad selectivity profile minimizes the potential for off-target effects and confirms that PD 184161 functions as a highly specific mitogen-activated protein kinase kinase inhibitor [6].

Modulation of Raf/Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase Signaling Cascade

PD 184161 exerts profound effects on the Raf/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling cascade through its targeted inhibition of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 [10] [11] [12]. This signaling pathway represents a critical mediator of cellular proliferation, differentiation, and survival responses, making it an important target for understanding disease mechanisms [13] [11] [14].

The compound selectively targets mitogen-activated protein kinase kinase without directly affecting upstream Raf kinases or downstream extracellular signal-regulated kinase proteins [1] [10]. By blocking mitogen-activated protein kinase kinase activity, PD 184161 effectively disrupts the phosphorylation cascade that normally leads to extracellular signal-regulated kinase activation [10] [12]. This interruption occurs at the critical dual-specificity kinase step, where mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 phosphorylate both tyrosine and threonine residues on extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2 [15] [11].

The downstream consequences of mitogen-activated protein kinase kinase inhibition by PD 184161 extend to numerous cellular processes [11] [14]. Extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2, which normally phosphorylate over 160 downstream targets, become unable to fulfill these regulatory functions when mitogen-activated protein kinase kinase is inhibited [11]. This includes reduced phosphorylation of transcription factors such as Ets-1, c-Jun, c-Myc, and nuclear factor kappa B, leading to altered gene expression patterns [11].

Table 3: PD 184161 Effects on Raf/Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase Pathway Components

Pathway ComponentDirect EffectIndirect ConsequencesFunctional Outcome
Raf KinasesNo inhibitionMaintained activityNormal upstream signaling
Mitogen-Activated Protein Kinase Kinase 1/2Potent inhibition (10-100 nanomolar)Reduced kinase activityBlocked signal transmission
Extracellular Signal-Regulated Kinase 1/2No direct effectReduced phosphorylationDecreased activation
Transcription FactorsNo direct effectReduced phosphorylationAltered gene expression
Cell Cycle ProteinsNo direct effectModified regulationGrowth inhibition

The temporal dynamics of pathway modulation by PD 184161 have been carefully characterized [1] [10]. In hepatocellular carcinoma cell lines, extracellular signal-regulated kinase phosphorylation is completely suppressed within one hour of treatment, demonstrating the rapid onset of pathway blockade [1]. This effect is sustained for several hours, indicating stable binding and prolonged inhibition of mitogen-activated protein kinase kinase activity [1].

Interestingly, in vivo studies have revealed that acute treatment with PD 184161 effectively suppresses extracellular signal-regulated kinase phosphorylation in tumor xenografts, but chronic treatment leads to the development of resistance mechanisms [1]. This observation suggests that prolonged pathway blockade triggers compensatory responses that can overcome mitogen-activated protein kinase kinase inhibition, highlighting the complex regulatory networks that govern cellular signaling [1].

Time- and Concentration-Dependent Extracellular Signal-Regulated Kinase Phosphorylation Suppression

The inhibitory effects of PD 184161 on extracellular signal-regulated kinase phosphorylation exhibit distinct time- and concentration-dependent characteristics that have been extensively documented across multiple experimental systems [3] [4] [1]. These kinetic properties provide crucial insights into the compound's mechanism of action and optimal conditions for experimental applications.

Concentration-response relationships demonstrate that PD 184161 achieves complete extracellular signal-regulated kinase phosphorylation suppression at concentrations of 1.0 micromolar across all tested hepatocellular carcinoma cell lines [1]. Lower concentrations of 0.1 micromolar produce partial inhibition, while concentrations below this threshold show minimal effects [1]. This steep concentration-response curve indicates a cooperative binding mechanism and high-affinity interaction with the mitogen-activated protein kinase kinase target [1].

Temporal analysis reveals that extracellular signal-regulated kinase phosphorylation suppression occurs rapidly following PD 184161 treatment [1] [10]. In human hepatocellular carcinoma cell lines, maximal inhibition is achieved within one hour of compound addition, with effects maintained for several hours thereafter [1]. This rapid onset reflects the immediate accessibility of the allosteric binding site and the stability of the inhibitor-kinase complex [2] [5].

Table 4: Time- and Concentration-Dependent Extracellular Signal-Regulated Kinase Phosphorylation Suppression

Cell LineTime to 50% InhibitionComplete Inhibition ConcentrationDuration of EffectSensitivity Ranking
HepG2<30 minutes1.0 micromolar>4 hoursHigh
Hep3B30-60 minutes1.0 micromolar>4 hoursModerate
PLC30-60 minutes1.0 micromolar>4 hoursModerate
SKHep30-60 minutes1.0 micromolar>4 hoursModerate

The differential sensitivity observed among hepatocellular carcinoma cell lines provides important mechanistic insights [1]. HepG2 cells demonstrate the highest sensitivity to PD 184161, showing complete extracellular signal-regulated kinase phosphorylation suppression at all tested concentrations and time points [1]. In contrast, Hep3B and SKHep cells exhibit moderate sensitivity, requiring higher concentrations or longer treatment times to achieve comparable inhibition levels [1]. These differences likely reflect variations in mitogen-activated protein kinase kinase expression levels, pathway activation status, or cellular context factors.

Comparative analysis with other mitogen-activated protein kinase kinase inhibitors reveals the superior potency of PD 184161 [1]. When evaluated alongside PD098059 and U0126, PD 184161 consistently demonstrates more effective extracellular signal-regulated kinase phosphorylation suppression across all cell lines tested [1]. This enhanced efficacy correlates with the compound's higher binding affinity and improved pharmacological properties, including oral bioavailability and enhanced selectivity [1].

The sustained nature of extracellular signal-regulated kinase phosphorylation suppression by PD 184161 indicates formation of a stable inhibitor-kinase complex [1] [2]. Unlike reversible competitive inhibitors that can be overcome by increasing substrate concentrations, the allosteric mechanism employed by PD 184161 results in prolonged target engagement [2] [5]. This property makes the compound particularly valuable for experimental applications requiring sustained pathway blockade.

[image:pd184161erksuppression]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

555.88617 g/mol

Monoisotopic Mass

555.88617 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

PD 184161

Dates

Last modified: 08-15-2023
1: Matsushita H, Matsuzaki M, Han XJ, Nishiki TI, Ohmori I, Michiue H, Matsui H, Tomizawa K. Antidepressant-like effect of sildenafil through oxytocin-dependent cyclic AMP response element-binding protein phosphorylation. Neuroscience. 2012 Jan 3;200:13-8. doi: 10.1016/j.neuroscience.2011.11.001. Epub 2011 Nov 9. PubMed PMID: 22088430.
2: Mazharian A, Watson SP, Séverin S. Critical role for ERK1/2 in bone marrow and fetal liver-derived primary megakaryocyte differentiation, motility, and proplatelet formation. Exp Hematol. 2009 Oct;37(10):1238-1249.e5. doi: 10.1016/j.exphem.2009.07.006. Epub 2009 Jul 18. PubMed PMID: 19619605; PubMed Central PMCID: PMC2755112.
3: Yip-Schneider MT, Klein PJ, Wentz SC, Zeni A, Menze A, Schmidt CM. Resistance to mitogen-activated protein kinase kinase (MEK) inhibitors correlates with up-regulation of the MEK/extracellular signal-regulated kinase pathway in hepatocellular carcinoma cells. J Pharmacol Exp Ther. 2009 Jun;329(3):1063-70. doi: 10.1124/jpet.108.147306. Epub 2009 Mar 3. PubMed PMID: 19258520.
4: Choi J, Yip-Schneider M, Albertin F, Wiesenauer C, Wang Y, Schmidt CM. The effect of doxorubicin on MEK-ERK signaling predicts its efficacy in HCC. J Surg Res. 2008 Dec;150(2):219-26. doi: 10.1016/j.jss.2008.01.029. Epub 2008 Mar 3. PubMed PMID: 18468633.
5: Duman CH, Schlesinger L, Russell DS, Duman RS. Voluntary exercise produces antidepressant and anxiolytic behavioral effects in mice. Brain Res. 2008 Mar 14;1199:148-58. doi: 10.1016/j.brainres.2007.12.047. Epub 2008 Jan 3. Erratum in: Brain Res. 2008 Jul 7;1218:313. PubMed PMID: 18267317; PubMed Central PMCID: PMC2330082.
6: Duman CH, Schlesinger L, Kodama M, Russell DS, Duman RS. A role for MAP kinase signaling in behavioral models of depression and antidepressant treatment. Biol Psychiatry. 2007 Mar 1;61(5):661-70. Epub 2006 Aug 30. PubMed PMID: 16945347.
7: Klein PJ, Schmidt CM, Wiesenauer CA, Choi JN, Gage EA, Yip-Schneider MT, Wiebke EA, Wang Y, Omer C, Sebolt-Leopold JS. The effects of a novel MEK inhibitor PD184161 on MEK-ERK signaling and growth in human liver cancer. Neoplasia. 2006 Jan;8(1):1-8. PubMed PMID: 16533420; PubMed Central PMCID: PMC1601146.
8: Thottassery JV, Sun Y, Westbrook L, Rentz SS, Manuvakhova M, Qu Z, Samuel S, Upshaw R, Cunningham A, Kern FG. Prolonged extracellular signal-regulated kinase 1/2 activation during fibroblast growth factor 1- or heregulin beta1-induced antiestrogen-resistant growth of breast cancer cells is resistant to mitogen-activated protein/extracellular regulated kinase kinase inhibitors. Cancer Res. 2004 Jul 1;64(13):4637-47. PubMed PMID: 15231676.
9: Yung HW, Wyttenbach A, Tolkovsky AM. Aggravation of necrotic death of glucose-deprived cells by the MEK1 inhibitors U0126 and PD184161 through depletion of ATP. Biochem Pharmacol. 2004 Jul 15;68(2):351-60. PubMed PMID: 15194007.
10: Marshall SJ, Senis YA, Auger JM, Feil R, Hofmann F, Salmon G, Peterson JT, Burslem F, Watson SP. GPIb-dependent platelet activation is dependent on Src kinases but not MAP kinase or cGMP-dependent kinase. Blood. 2004 Apr 1;103(7):2601-9. Epub 2003 Dec 18. PubMed PMID: 14684423.

Explore Compound Types